molecular formula C17H22N2O3S B2636752 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide CAS No. 735322-76-6

3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide

Cat. No.: B2636752
CAS No.: 735322-76-6
M. Wt: 334.43
InChI Key: MGJZUCBFWOMYPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The amino group and diethyl groups are introduced through a series of substitution reactions, while the methylphenoxy group is added via an etherification reaction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted sulfonamides .

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-9-10-17(16(18)12-15)22-14-8-6-7-13(3)11-14/h6-12H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJZUCBFWOMYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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